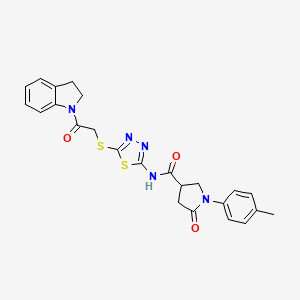
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3S2 and its molecular weight is 493.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound incorporates various pharmacophoric elements, including an indole derivative and a thiadiazole ring, which are known for their significant biological properties.
Structure and Properties
The molecular formula of this compound is C23H21N5O3S2 with a molecular weight of approximately 479.6 g/mol. The structural features include:
- Indole moiety : Known for anticancer and anti-inflammatory properties.
- Thiadiazole ring : Associated with various pharmacological activities, including antimicrobial and anticancer effects.
These features suggest that the compound may exhibit a range of biological activities.
Anticancer Activity
Research has shown that compounds containing thiadiazole and indole moieties can exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have been reported to demonstrate broad-spectrum activity against various cancer cell lines. In particular:
- Mechanism of Action : The thiadiazole framework can interact with key kinases involved in cancer progression, potentially inhibiting pathways that lead to tumor growth and metastasis .
A study evaluated several derivatives against the NCI-60 human cancer cell lines and found that many compounds exhibited IC50 values comparable to established anticancer agents like Sunitinib .
Antimicrobial Activity
Compounds similar to this compound have also shown promising antimicrobial properties. The presence of the thiadiazole ring is particularly noteworthy as it has been linked to activity against various bacterial strains, including those resistant to conventional antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Its structural components indicate potential interactions with neuroreceptors or enzymes involved in neurodegenerative processes, making it a candidate for further research in treating conditions such as Alzheimer's disease.
Case Study 1: Anticancer Evaluation
In a study conducted on a series of indolin derivatives combined with thiadiazoles, one particular derivative demonstrated potent activity against multiple cancer cell lines. The study highlighted the importance of the indole-thiadiazole linkage in enhancing bioactivity. The compound's efficacy was assessed through various assays including cell viability and apoptosis induction tests .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related thiadiazole derivatives. These compounds were tested against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the thiadiazole structure could yield more potent antimicrobial agents .
Propiedades
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3S2/c1-15-6-8-18(9-7-15)29-13-17(12-20(29)30)22(32)25-23-26-27-24(34-23)33-14-21(31)28-11-10-16-4-2-3-5-19(16)28/h2-9,17H,10-14H2,1H3,(H,25,26,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQLRLYXHBPLJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














